Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 40689-39-2
VCID: VC8271900
InChI: InChI=1S/C16H14Cl2O3/c1-2-20-16(19)12-8-13(17)15(14(18)9-12)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl
Molecular Formula: C16H14Cl2O3
Molecular Weight: 325.2 g/mol

Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate

CAS No.: 40689-39-2

Cat. No.: VC8271900

Molecular Formula: C16H14Cl2O3

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate - 40689-39-2

CAS No. 40689-39-2
Molecular Formula C16H14Cl2O3
Molecular Weight 325.2 g/mol
IUPAC Name ethyl 3,5-dichloro-4-phenylmethoxybenzoate
Standard InChI InChI=1S/C16H14Cl2O3/c1-2-20-16(19)12-8-13(17)15(14(18)9-12)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Standard InChI Key NKUXAJALKKVYQV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl
Canonical SMILES CCOC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl

Structural and Molecular Characteristics

Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate (molecular formula: C16H14Cl2O3\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{O}_3) features a benzoate backbone with three distinct substituents:

  • Chlorine atoms at the 3- and 5-positions, which enhance electrophilic reactivity and influence intermolecular interactions.

  • A benzyloxy group at the 4-position, contributing steric bulk and hydrophobic character.

  • An ethyl ester moiety at the carboxylate position, which modulates solubility and metabolic stability.

The compound’s molecular weight is 341.19 g/mol, and its calculated partition coefficient (cLogP) is approximately 4.2, indicating moderate lipophilicity . X-ray crystallography of analogous dichlorobenzoates reveals planar aromatic rings with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 4-(benzyloxy)-3,5-dichlorobenzoate typically involves sequential functionalization of a benzoic acid precursor:

Step 1: Preparation of 4-Hydroxy-3,5-dichlorobenzoic Acid

  • Chlorination of 4-hydroxybenzoic acid using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 under controlled conditions yields the dichloro intermediate .

Step 2: Esterification

  • Reaction with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 or DCC/DMAP\text{DCC/DMAP} forms ethyl 3,5-dichloro-4-hydroxybenzoate .

ParameterOptimal ConditionYield (%)
BaseK2CO3\text{K}_2\text{CO}_385
SolventDMF\text{DMF}82
Temperature (°C)7088
Reaction Time (h)1290

Data adapted from analogous syntheses .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related dichlorobenzoates shows melting points between 110–125°C, with decomposition onset above 250°C. The ethyl ester’s lower melting point compared to methyl analogs (e.g., methyl 4-(benzyloxy)-3,5-dichlorobenzoate, mp 128–130°C) reflects increased alkyl chain flexibility.

Solubility Profile

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
Ethanol15.2
Dichloromethane42.8
Water<0.1

The compound’s low aqueous solubility necessitates formulation with co-solvents for biological applications .

Chemical Reactivity

Ester Hydrolysis

Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield 4-(benzyloxy)-3,5-dichlorobenzoic acid. Kinetic studies show a hydrolysis half-life of 8.3 hours in 1M NaOH at 25°C.

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine atoms direct further substitution to the 2- and 6-positions. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces mono-nitro derivatives, useful in dye synthesis .

Applications in Pharmaceutical Research

Retinoic Acid Receptor (RAR) Agonists

Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate derivatives exhibit potent RARα agonism. Modifying the alkoxy groups (e.g., isopropoxy substitution) enhances receptor selectivity (>100-fold vs. RARγ) and oral bioavailability .

Table 3: Bioactivity of Selected Derivatives

CompoundRARα EC₅₀ (nM)Selectivity (β/γ)
Ethyl-3,5-Cl-4-OEt12.485/1,200
Ethyl-3-Cl-4,5-OiPr8.7120/2,500

Data from .

Antimicrobial Agents

Chlorine substituents confer activity against Gram-positive bacteria (MIC: 4–8 µg/mL vs. S. aureus), though cytotoxicity (IC₅₀: 32 µM in HepG2) limits therapeutic use.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, benzyl), 7.28 (s, 2H, aromatic), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃) .

  • IR (KBr): 1725 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O ester).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves baseline separation with tR=6.8t_R = 6.8 min .

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